Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Overview
Description
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is a chemical compound with the molecular formula C14H8F6O3S2 . It is used in the synthesis of substituted isoxazolines . It is available in white to pale brown crystalline powder or solid form .
Synthesis Analysis
While specific synthesis methods for “5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate” were not found, related compounds such as Methyl trifluoromethanesulfonate can be prepared in the laboratory by treating dimethyl sulfate with triflic acid .Molecular Structure Analysis
The molecular weight of 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is 402.332 .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is a white to pale brown crystalline powder or solid .Scientific Research Applications
18F-Trifluoromethylation of Unmodified Peptides
Trifluoromethanesulfonate derivatives, specifically the Umemoto reagent, facilitate the 18F-labeling of peptides, highlighting its application in the development of radiolabeled compounds for imaging technologies. This method allows for direct chemoselective labeling, showcasing its potential in biomedical research and diagnostic imaging (Stefan Verhoog et al., 2018).
Catalysis of Cationic Cyclisations
Trifluoromethanesulfonic acid has shown excellence in catalyzing 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of polycyclic systems. This application underlines the importance of trifluoromethanesulfonate in facilitating complex organic transformations, which are valuable in the synthesis of diverse organic compounds (Charlotte M. Haskins & D. Knight, 2002).
Ligand Species in Ruthenium(II) Complexes
Research into mixed chloride/trifluoromethanesulfonate ligand species within ruthenium(II) complexes unveils the nuanced roles these components play in the catalytic activity and stability of metal complexes. Such studies are crucial for the advancement of catalysis and the development of new materials (G. Santiso‐Quiñones & R. Rodríguez‐Lugo, 2013).
Amidation of Esters
The use of lanthanum trifluoromethanesulfonate as a catalyst for the direct amidation of esters underlines its significance in organic synthesis, particularly for the preparation of amides from esters and amines. This highlights its role in improving the efficiency and selectivity of synthetic pathways (H. Morimoto et al., 2014).
Safety And Hazards
properties
IUPAC Name |
trifluoromethanesulfonate;5-(trifluoromethyl)dibenzoselenophen-5-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3Se.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCKNNSFQMKYGM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O3SSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380539 | |
Record name | 5-(Trifluoromethyl)dibenzo[b,d]selenophen-5-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium | |
CAS RN |
129922-33-4 | |
Record name | 5-(Trifluoromethyl)dibenzo[b,d]selenophen-5-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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